21S-Argatroban

概要

説明

21S-Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine. It is primarily used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. This compound is known for its ability to inhibit thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors, and platelet aggregation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 21S-Argatroban involves several steps, starting from L-arginine. The key steps include the protection of amino groups, selective sulfonylation, and coupling reactions to introduce the necessary functional groups. The final product is obtained through deprotection and purification processes .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving L-arginine as the starting material. The process includes large-scale sulfonylation, coupling, and purification steps to ensure high yield and purity. The compound is typically formulated as an intravenous infusion for clinical use .

化学反応の分析

Types of Reactions: 21S-Argatroban undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

科学的研究の応用

Pharmacological Profile

Mechanism of Action

21S-Argatroban inhibits thrombin, a key enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin and inhibiting platelet aggregation. It is notable for its rapid onset and short half-life, allowing for precise control of anticoagulation levels.

Dosing and Monitoring

The anticoagulant effect of this compound is monitored using activated partial thromboplastin time (aPTT) or activated clotting time (ACT). Typical dosing starts at 2 µg/kg/min and can be adjusted based on the desired aPTT target.

Heparin-Induced Thrombocytopenia (HIT)

This compound is FDA-approved for the treatment of HIT, a serious condition where heparin therapy leads to thrombocytopenia and increased thrombotic risk. Clinical trials have demonstrated its efficacy in reducing thrombotic events in HIT patients.

Acute Ischemic Stroke (AIS)

Recent studies have explored the use of this compound in AIS patients, particularly those with early neurological deterioration (END). A randomized trial indicated that argatroban improved functional outcomes when combined with standard antiplatelet therapy.

| Trial | Population | Outcome | Findings |

|---|---|---|---|

| NCT04275180 | AIS with END | Modified Rankin Scale score at 90 days | Better outcomes in argatroban group (p<0.05) |

Percutaneous Coronary Intervention (PCI)

In PCI procedures, this compound serves as an alternative anticoagulant for patients at risk of HIT or those intolerant to heparin. Its rapid action allows for effective management of coagulation during these interventions.

| Study | Population | Outcome | Findings |

|---|---|---|---|

| Clinical Trials | Patients undergoing PCI | Efficacy in preventing thrombus formation | Comparable efficacy to heparin with lower bleeding rates |

Extracorporeal Circulation

This compound has been utilized effectively in patients undergoing procedures requiring extracorporeal circulation, such as dialysis or cardiopulmonary bypass. Its ability to prevent clot formation without the need for antithrombin III makes it particularly valuable in this context.

Case Studies

- Case Study on DVT Treatment : A pregnant patient with deep vein thrombosis was successfully treated with this compound after heparin was contraindicated due to HIT. The treatment resulted in resolution of symptoms without significant bleeding complications .

- ECMO Application : In a case involving veno-venous ECMO, this compound was administered successfully to manage anticoagulation without adverse effects on the patient's overall condition .

作用機序

21S-Argatroban exerts its anticoagulant effects by directly inhibiting thrombin. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and the activation of coagulation factors. This inhibition reduces the formation of blood clots and prevents thrombosis .

類似化合物との比較

Bivalirudin: Another direct thrombin inhibitor used in anticoagulation therapy.

Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation.

Hirudin: A naturally occurring peptide that inhibits thrombin.

Uniqueness of 21S-Argatroban: this compound is unique due to its synthetic origin and specific binding to thrombin’s active site. Unlike other inhibitors, it does not require cofactors for its activity and has a rapid onset of action .

生物活性

21S-Argatroban is a stereoisomer of argatroban, a synthetic direct thrombin inhibitor that plays a significant role in anticoagulation therapy. This compound is particularly noted for its efficacy in treating conditions such as heparin-induced thrombocytopenia (HIT) and acute ischemic stroke. The following sections provide an overview of the biological activity, pharmacological properties, clinical studies, and case reports associated with this compound.

Pharmacological Properties

Argatroban, including its 21S isomer, functions by selectively inhibiting thrombin, which is crucial in the coagulation cascade. The pharmacokinetics of argatroban indicate a short elimination half-life of approximately 45 minutes, primarily metabolized by the liver through cytochrome P450 enzymes (CYP3A4) . The compound exhibits linear pharmacokinetics within clinically relevant doses, achieving steady-state levels within one hour of administration.

Key Pharmacological Features:

- Mechanism of Action : Direct thrombin inhibition.

- Half-Life : Approximately 45 minutes.

- Metabolism : Hepatic metabolism via CYP3A4.

- Dosing : Typically ranges from 1–3 μg/kg/min for therapeutic effects .

Clinical Studies and Efficacy

Numerous clinical trials have assessed the efficacy of argatroban, including its 21S isomer, in various settings:

-

Acute Ischemic Stroke :

- A randomized clinical trial demonstrated that argatroban improved functional outcomes at 90 days in patients with acute ischemic stroke when used alongside standard antiplatelet therapy. The study reported a good functional outcome (modified Rankin Scale score of 0 to 3) in 80.5% of patients receiving argatroban compared to 73.3% in the control group (P = .04) .

-

Heparin-Induced Thrombocytopenia (HIT) :

- In multicenter studies involving patients with HIT, argatroban significantly reduced composite endpoints of death from all causes, amputation, and new thrombosis compared to historical controls (28.0% vs. 3.6%) . The efficacy was further corroborated by time-to-event analyses showing improvements in patients treated with argatroban versus those receiving standard care .

- Percutaneous Coronary Interventions (PCI) :

Case Studies

Several case reports highlight the practical applications and outcomes associated with argatroban therapy:

- A notable case involved a patient with refractory HIT who received intravenous immunoglobulin (IVIG) alongside argatroban. Following treatment, the patient's platelet count improved significantly, allowing for subsequent surgical interventions .

- Another report discussed the safety profile of argatroban compared to heparin during extracorporeal membrane oxygenation (ECMO), demonstrating lower rates of bleeding complications and red blood cell transfusions in patients treated with argatroban .

Data Tables

The following tables summarize key findings from clinical studies regarding the efficacy and safety of this compound.

| Study Type | Outcome Measure | Argatroban Group (%) | Control Group (%) | P-value |

|---|---|---|---|---|

| Acute Ischemic Stroke | Good functional outcome at 90 days | 80.5 | 73.3 | .04 |

| HIT Treatment | Composite endpoint (death/amputation/thrombosis) | 28.0 | 3.6 | <.001 |

| PCI Success Rate | Procedural success | 98.2 | 94.3 | N/A |

特性

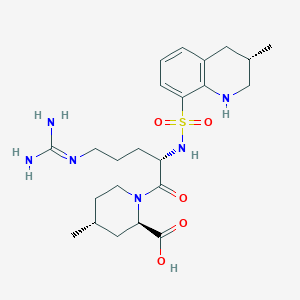

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15+,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-MXSMSXNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121785-72-6 | |

| Record name | 21S-Argatroban | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121785726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 121785-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGATROBAN ANHYDROUS, (21S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBM839JAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 21S-Argatroban and how does its chirality influence this?

A1: this compound is a potent and highly selective inhibitor of thrombin, a key enzyme in the coagulation cascade. [] While the exact mechanism is not discussed in the provided papers, Argatroban is known to bind directly to the active site of thrombin, preventing the cleavage of fibrinogen to fibrin and thus inhibiting clot formation. The chirality at the 21st carbon atom is crucial for its activity. [, ] The (21R) and (21S) diastereomers of Argatroban exhibit different pharmacological profiles, with the (21R)-isomer being significantly less potent. []

Q2: How can researchers differentiate between the (21R) and (21S) diastereomers of Argatroban?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy provides a reliable method for distinguishing the (21R) and (21S) diastereomers of Argatroban. The complete 1H and 13C NMR assignments for both diastereomers have been reported, revealing distinct chemical shifts that allow for their identification and quantification. [] This is particularly useful for determining the diastereomeric composition of synthesized Argatroban.

Q3: How can the 1,2,3,4-tetrahydroquinoline moiety be incorporated into the synthesis of Argatroban enantiomers?

A3: Research has demonstrated the chemoenzymatic synthesis of enantiomerically pure (3R) and (3S)-methyl-1,2,3,4-tetrahydroquinoline. [] These compounds serve as valuable chiral synthons for preparing diastereomerically pure (21R)- and (21S)-Argatroban and their analogs. This approach allows for controlled synthesis of the desired Argatroban diastereomer, which is crucial given their different pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。